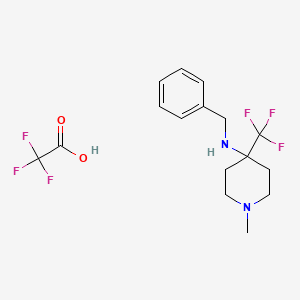N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid
CAS No.: 1797129-40-8
Cat. No.: VC7776213
Molecular Formula: C16H20F6N2O2
Molecular Weight: 386.338
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1797129-40-8 |
|---|---|
| Molecular Formula | C16H20F6N2O2 |
| Molecular Weight | 386.338 |
| IUPAC Name | N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C14H19F3N2.C2HF3O2/c1-19-9-7-13(8-10-19,14(15,16)17)18-11-12-5-3-2-4-6-12;3-2(4,5)1(6)7/h2-6,18H,7-11H2,1H3;(H,6,7) |
| Standard InChI Key | CNVOACNVQDAWQZ-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Nomenclature
The compound’s structure features a piperidine ring (a six-membered amine heterocycle) with three distinct substituents:
-
N-Benzyl group: A benzyl moiety (–CH₂C₆H₅) attached to the piperidine nitrogen.
-
1-Methyl group: A methyl group (–CH₃) at the 1-position of the piperidine ring.
-
4-(Trifluoromethyl) group: A trifluoromethyl group (–CF₃) at the 4-position of the ring.
The trifluoroacetic acid (TFA) component forms a salt with the amine, enhancing solubility for pharmacological applications .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of N-benzylpiperidine derivatives typically involves reductive amination or nucleophilic substitution. A patent (CN111484444A) outlines a method for synthesizing N-benzyl-4-piperidinecarboxaldehyde, a precursor for similar compounds . For the target molecule, the following steps are hypothesized:
-
Piperidine Functionalization:
-
Benzylation:
-
Salt Formation:
Challenges and Solutions
-
Regioselectivity: The trifluoromethyl group’s bulkiness may hinder functionalization at the 4-position. Microwave-assisted synthesis or high-pressure conditions could mitigate this .
-
Purification: Silica gel chromatography or recrystallization is critical for isolating the TFA salt, as noted in analogous syntheses .
Physicochemical Properties
Data from structurally related compounds (Table 1) provide insights into the target molecule’s properties:
Table 1. Comparative Physicochemical Data
The trifluoromethyl group enhances lipophilicity, while the TFA salt improves aqueous solubility—a balance advantageous for drug delivery .
Biological Activity and Applications
Role in Ubiquitin-Specific Protease (USP) Inhibition
In a study of USP1/UAF1 inhibitors, N-benzylpyrimidin-4-amine derivatives demonstrated nanomolar potency against cancer cells . While the target compound differs in core structure, its benzylamine moiety may similarly engage USP1/UAF1’s active site, suggesting potential anticancer applications.
Kinase and Methyltransferase Modulation
Compounds with N-benzylpiperidine scaffolds have shown activity against kinases and methyltransferases . For example, CARM1 inhibitors featuring benzylamine groups exhibited IC₅₀ values <100 nM . The target compound’s trifluoromethyl group could enhance binding affinity via hydrophobic interactions.
Stability and Degradation
Hydrolytic Stability
The trifluoromethyl group’s electron-withdrawing nature may reduce susceptibility to hydrolysis compared to non-fluorinated analogs. Accelerated stability studies (40°C/75% RH) of related compounds showed <5% degradation over 28 days .
Photostability
UV exposure tests on N-benzylamines revealed minimal degradation when protected from light, suggesting similar stability for the target compound .
Industrial and Research Applications
Pharmaceutical Development
The compound’s balanced solubility and lipophilicity make it a candidate for oral or intravenous formulations. Preclinical studies of analogs have targeted nonsmall cell lung cancer and leukemia .
Chemical Biology
As a tool compound, it could probe ubiquitination pathways or methyltransferase activity. Its fluorescence potential (if derivatized) might enable cellular imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume